3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound is a synthetic small molecule featuring a central imidazo[1,2-c]quinazolinone scaffold substituted with a sulfanyl-linked carbamoyl group and a 4-fluorobenzyl propanamide side chain. Structural characterization of analogous compounds (e.g., via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and IR spectroscopy) confirms the integrity of similar fused heterocyclic systems and substituent positioning .
Properties
IUPAC Name |
3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN5O5S/c1-40-20-11-13-25(41-2)24(15-20)33-27(38)17-42-30-35-22-6-4-3-5-21(22)28-34-23(29(39)36(28)30)12-14-26(37)32-16-18-7-9-19(31)10-8-18/h3-11,13,15,23H,12,14,16-17H2,1-2H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVIGFVYBFDKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a novel synthetic derivative belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 601.7 g/mol. The structure incorporates multiple functional groups, including a dimethoxyphenyl moiety and a sulfanyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H31N5O6S |
| Molecular Weight | 601.7 g/mol |
| CAS Number | 1219391-06-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound may inhibit specific pathways involved in cell proliferation and survival. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth in vitro and in vivo models .
- Case Studies : In vitro studies indicate that related compounds exhibit IC50 values in the low micromolar range against A549 lung cancer cells and other tumor types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Inhibition : Similar quinazoline derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA with minimum inhibitory concentrations (MIC) ranging from 0.98 to 12.50 µg/mL .
- Fungal Activity : The compound exhibits antifungal properties against Candida albicans, with some derivatives showing MIC values indicating moderate activity .
Antibiofilm Activity
The ability of quinazoline derivatives to inhibit biofilm formation is an essential aspect of their antimicrobial efficacy:
- Biofilm Prevention : Studies demonstrate that certain derivatives can prevent biofilm formation without affecting planktonic cell viability, which is crucial for treating chronic infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : Interaction with cellular receptors such as EGFR can lead to downstream effects that inhibit tumor growth.
- Disruption of Biofilms : By preventing biofilm formation, the compound enhances the effectiveness of existing antibiotics against resistant strains.
Scientific Research Applications
Biological Activities
Research indicates that compounds with imidazoquinazoline structures exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, some derivatives demonstrate submicromolar inhibitory activity against certain tumor cells, suggesting potential as anticancer agents .
- Antimicrobial Properties : Compounds within this class have been evaluated for their antibacterial and antifungal activities. The presence of specific functional groups can enhance their efficacy against resistant strains of bacteria and fungi.
- CNS Activity : Some derivatives have been explored for their potential in treating central nervous system disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Studies
Several studies have documented the therapeutic potential of compounds related to 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide:
- Anticancer Efficacy : In vitro studies demonstrated that modifications to the imidazoquinazoline scaffold resulted in enhanced cytotoxicity against breast and lung cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .
- Antimicrobial Evaluation : A series of derivatives were screened for antimicrobial activity against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares its core imidazo[1,2-c]quinazolinone structure with derivatives reported in recent studies. Key structural variations among analogues include:
*Calculated based on analogous synthesis .
- Electron-Withdrawing vs.
- Side Chain Flexibility : The 4-fluorophenylmethyl side chain may enhance blood-brain barrier penetration compared to the bulkier cyclohexyl group in .
Bioactivity and Mechanism of Action
Structural Similarity and Predicted Target Affinity
Molecular similarity analysis using Tanimoto coefficients (Tc) and hierarchical clustering () suggests that the target compound shares bioactivity profiles with HDAC inhibitors and kinase modulators due to its carbamoyl and fluorinated aryl groups. Key comparisons include:
- Aglaithioduline (70% similarity to SAHA, an HDAC inhibitor ): The target compound’s dimethoxyphenyl group may mimic SAHA’s zinc-binding motif, though its larger size could reduce cell permeability.
- Docking Studies : Glide XP scoring () predicts strong hydrophobic interactions with HDAC8 (hypothetical ΔG = -9.2 kcal/mol) compared to -8.5 kcal/mol for , attributed to the 4-fluorophenyl group’s optimal π-π stacking .
Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
